molecular formula C8H11NO6S B117008 Hhopes CAS No. 151778-99-3

Hhopes

Cat. No.: B117008
CAS No.: 151778-99-3
M. Wt: 249.24 g/mol
InChI Key: ADEFAZZGARNSFU-UHFFFAOYSA-N
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Description

Hhopes is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with hydroxy and hydroxymethyl groups, and an ethanesulfonic acid moiety. Its multifaceted nature makes it a subject of interest in organic chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hhopes typically involves multicomponent reactions. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions in batch reactors. The use of environmentally benign catalysts and solvents is emphasized to align with green chemistry principles . The process is optimized for high efficiency and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions: Hhopes undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ethanesulfonic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of Hhopes involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Hhopes stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonic acid moiety provides additional versatility in chemical modifications and applications .

Properties

CAS No.

151778-99-3

Molecular Formula

C8H11NO6S

Molecular Weight

249.24 g/mol

IUPAC Name

2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid

InChI

InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15)

InChI Key

ADEFAZZGARNSFU-UHFFFAOYSA-N

SMILES

C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO

Canonical SMILES

C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO

Synonyms

1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid
HHOPES

Origin of Product

United States

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